molecular formula C11H14ClNO4 B1621371 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 39901-45-6

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B1621371
CAS No.: 39901-45-6
M. Wt: 259.68 g/mol
InChI Key: VSRMXUOEQLPQSY-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide (CAS 39901-45-6) is a high-purity chemical intermediate of significant interest in medicinal and organic chemistry research. This compound features a chloroacetamide group attached to a 3,4,5-trimethoxyphenyl ring, making it a versatile building block for the synthesis of more complex molecules. Its primary research application is as a precursor in the development of novel bioactive compounds. Specifically, it serves as a key reactant in the synthesis of quinazolinone derivatives . These derivatives are an important class of nitrogen-containing heterocycles studied for their wide range of potential biological activities, which may include antibacterial, antifungal, and anti-tubercular properties . Researchers value this compound for its utility in constructing molecular frameworks that can interact with various biological targets. Product Specifications: • CAS Number: 39901-45-6 • Molecular Formula: C 11 H 14 ClNO 4 • Molecular Weight: 259.69 g/mol • SMILES: O=C(NC1=CC(OC)=C(OC)C(OC)=C1)CCl Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and poses specific hazards (H302: Harmful if swallowed; H314: Causes severe skin burns and eye damage) . Researchers should consult the Safety Data Sheet (MSDS) and adhere to all recommended safety protocols, including the use of personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-15-8-4-7(13-10(14)6-12)5-9(16-2)11(8)17-3/h4-5H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRMXUOEQLPQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366577
Record name 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39901-45-6
Record name 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3,4,5-trimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide serves as an intermediate for synthesizing more complex organic molecules. It is also explored for its potential to participate in various chemical reactions such as nucleophilic substitutions and hydrolysis.

Biology

The compound has garnered interest for its potential biological activities:

  • Antimicrobial Activity : Studies have shown that it exhibits notable antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Research indicates that it can inhibit the proliferation of cancer cell lines.
Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus12-15
Escherichia coli10-13
Pseudomonas aeruginosa8-10
Cell Line IC50 (μM)
HeLa (cervical cancer)8.5 ± 1.2
HCT116 (colon cancer)6.7 ± 0.9
MCF-7 (breast cancer)10.0 ± 1.5

Medicine

In medicinal chemistry, ongoing research is focused on its potential therapeutic applications due to its bioactive properties. The mechanism of action may involve interactions with specific molecular targets within biological systems.

Case Studies

  • Anticancer Effects Study : A study evaluated the effects of this compound on HeLa cells and found a significant reduction in cell viability with an IC50 value of 8.5 μM.
  • Antimicrobial Screening Study : Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide is highly dependent on its substitution pattern. Below is a detailed comparison with analogous compounds, organized by structural and functional variations:

Substitution at the Acetamide Nitrogen

  • N-(4-Chlorophenyl) Derivatives: Compound 7 (N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide) exhibits 47% tumor growth inhibition (MGI%), outperforming the 4-fluorophenyl analogue (7% MGI%) . The electron-withdrawing chlorine enhances binding to hydrophobic pockets in target proteins, improving antitumor efficacy.
  • N-(3,4,5-Trimethoxyphenyl) Derivatives: The parent compound’s 3,4,5-trimethoxyphenyl group contributes to tubulin polymerization inhibition by mimicking colchicine’s methoxy motifs. Docking studies show that derivatives like (E)-N-(2-chlorophenyl)-2-(2-methoxy-5-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenoxy)acetamide (compound 141) achieve high Surflex docking scores (12.31), indicating strong affinity for the colchicine binding site .

Chlorine Replacement with Heterocycles

  • Pyrazole-Substituted Analogues: Replacing the chlorine atom with pyrazole rings (e.g., N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide) enhances anticancer activity by introducing hydrogen-bonding interactions. These derivatives inhibit tubulin polymerization at nanomolar concentrations, with IC₅₀ values comparable to clinical microtubule-targeting agents .

Thioether-Linked Quinazolinone Derivatives

  • Compounds like 2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (compound 10) demonstrate moderate antitumor activity (24% MGI%). The thioether bridge improves metabolic stability, though activity remains lower than propanamide analogues (e.g., compound 14: 47% MGI%) due to reduced conformational flexibility .

Quantitative Activity Comparison

Compound Name Substituents/Modifications Biological Activity (IC₅₀/MGI%) Key Finding Reference
This compound Base structure Antifungal MIC: 12.5 µg/mL Broad-spectrum antifungal activity
Compound 7d (Phenoxy derivative) 2-Fluoro-phenoxy substitution IC₅₀: 1.8 µM (Caco-2 cells) High cytotoxicity via apoptosis induction
Compound 141 (Chalcone derivative) (E)-2-chlorophenyl and methoxy groups Surflex score: 12.31 Strong tubulin binding affinity
Compound 10 (Thioether-quinazolinone) Thioether linkage to quinazolinone MGI%: 24 Moderate antitumor activity

Structure-Activity Relationship (SAR) Trends

Methoxy Groups : The 3,4,5-trimethoxyphenyl moiety is critical for tubulin binding, as seen in colchicine-mimicking agents. Removing even one methoxy group reduces potency .

Electron-Withdrawing Substituents : Chlorine or fluorine at the para position of the aryl ring enhances cytotoxicity by improving hydrophobic interactions and metabolic stability .

Heterocyclic Replacements : Substituting chlorine with pyrazole or thiadiazole rings broadens activity spectra, particularly in anticancer applications .

Biological Activity

2-Chloro-N-(3,4,5-trimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a chloro group, a trimethoxyphenyl moiety, and an acetamide functional group. Its molecular formula is C12H16ClNO3C_{12}H_{16}ClNO_3 with a molecular weight of approximately 259.686 g/mol. The presence of the chloroacetyl group suggests potential applications as a cytotoxic agent, as similar compounds have been explored for their therapeutic effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The chloro substituent enhances reactivity, enabling nucleophilic substitution reactions that can lead to various biological effects. Research indicates that the compound may modulate enzyme activity or receptor interactions, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial activity. It has shown effectiveness against several bacterial strains at low concentrations. For instance:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus12-15
Escherichia coli10-13
Pseudomonas aeruginosa8-10

These results suggest its potential utility in therapeutic applications against bacterial infections .

Anticancer Activity

Research on the anticancer properties of this compound reveals promising results. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM)
HeLa (cervical cancer)8.5 ± 1.2
HCT116 (colon cancer)6.7 ± 0.9
MCF-7 (breast cancer)10.0 ± 1.5

The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as disruption of microtubule dynamics .

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of this compound on HeLa cells. Results indicated a significant reduction in cell viability with an IC50 value of 8.5 μM, suggesting its potential as an anticancer agent.
  • Antimicrobial Screening : Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli but showed limited activity against Pseudomonas aeruginosa.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 3,4,5-trimethoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert conditions. Yield optimization involves controlling stoichiometric ratios (1:1.2 molar ratio of amine to chloroacetyl chloride), using catalysts (e.g., DMAP), and monitoring via TLC. Post-reaction purification via recrystallization (petroleum ether/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Confirm C=O (amide I band at ~1650–1680 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
  • NMR :
  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm for trimethoxyphenyl), CH₂Cl (δ 4.0–4.5 ppm), and methoxy groups (δ 3.7–3.9 ppm).
  • ¹³C NMR: Carbonyl (δ ~165–170 ppm), aromatic carbons (δ 110–150 ppm), and methoxy (δ ~55–60 ppm) .
  • Mass Spectrometry : Molecular ion peak (M⁺) matching the molecular formula (C₁₁H₁₄ClNO₄) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis due to chloroacetyl chloride’s volatility. Personal protective equipment (gloves, goggles) is mandatory. Waste disposal must adhere to halogenated organic waste guidelines. Acute toxicity assays (e.g., LD₅₀ in rodents) should precede biological studies .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on transition states and intermediates. Tools like Gaussian or ORCA simulate energy barriers for steps like amide bond formation. Machine learning (e.g., ICReDD’s workflow) can predict optimal solvent/catalyst combinations by training on existing reaction datasets .

Q. How to resolve contradictions in structural data (e.g., crystallography vs. NMR)?

  • Methodological Answer : X-ray crystallography provides definitive conformation (e.g., dihedral angles between aromatic rings), while NMR detects dynamic equilibria in solution. For discrepancies, conduct variable-temperature NMR to identify rotational barriers or use NOESY to probe spatial proximity of protons. Cross-validate with powder XRD for bulk crystallinity .

Q. What strategies elucidate the structure-activity relationship (SAR) for biological targets?

  • Methodological Answer :

  • Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
  • Test in vitro bioactivity (e.g., enzyme inhibition assays for anticancer targets like tubulin).
  • Perform molecular docking (AutoDock Vina) to map interactions with binding pockets (e.g., hydrophobic interactions with trimethoxyphenyl groups) .

Q. How to assess environmental persistence and degradation pathways?

  • Methodological Answer : Conduct hydrolysis studies (pH 5–9, 25–50°C) with LC-MS monitoring to detect breakdown products (e.g., dechlorinated acetamides). Soil biodegradation assays under aerobic/anaerobic conditions quantify half-lives. Advanced oxidation processes (e.g., UV/H₂O₂) can identify reactive sites via radical quenching experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide
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2-chloro-N-(3,4,5-trimethoxyphenyl)acetamide

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